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Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, where

they are typically present as O- or C-glycosides.[1] The sugar moiety enhances their solubility

and stability within the plant. However, for many applications in research and drug

development, the aglycone (the non-sugar part) is the molecule of interest due to its often

higher biological activity, including antioxidant, anti-inflammatory, and anticancer properties.[2]

[3] The deglycosylation of flavonoid glycosides is a critical step to increase their bioavailability,

as the aglycones are more readily absorbed in the human small intestine.[1][4]

Enzymatic deglycosylation offers a mild and highly specific alternative to chemical methods like

acid hydrolysis, which can cause degradation of the flavonoid structure.[1] This document

provides an overview of common enzymatic methods and detailed protocols for the

deglycosylation of flavonoid O-glucosides.

Application Notes
Overview of Common Enzymes for Deglycosylation
Several glycoside hydrolases (glycosidases) are employed for the deglycosylation of

flavonoids, each with varying specificities and optimal reaction conditions. The choice of

enzyme depends on the specific flavonoid glycoside, the type of sugar moiety, and the linkage.

β-Glucosidases (EC 3.2.1.21): These enzymes hydrolyze terminal, non-reducing β-D-

glucosyl residues. They are widely used due to the prevalence of flavonoid glucosides. Some
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β-glucosidases exhibit broad specificity, accepting 3-O-, 7-O-, or 4'-O-linked glucosides,

making them versatile tools.[5][6]

Naringinase (EC 3.2.1.40 & 3.2.1.21): This is a multi-enzyme complex that typically contains

both α-L-rhamnosidase and β-D-glucosidase activities.[7][8] It is particularly effective for

hydrolyzing rutinosides (containing a rhamnose-glucose disaccharide), such as naringin and

hesperidin. The hydrolysis is a two-step process: the α-L-rhamnosidase first cleaves the

terminal rhamnose, and then the β-D-glucosidase removes the glucose.[8][9]

Hesperidinase: Similar to naringinase, this enzyme complex contains activities capable of

hydrolyzing hesperidin to its aglycone, hesperetin.

Snailase: Derived from the digestive tract of snails, snailase is a crude enzyme mixture

containing over 20 different enzymes, including cellulases, pectinases, and glucosidases.[1]

Its broad activity makes it a powerful tool for hydrolyzing a wide variety of flavonoid

glycosides from crude plant extracts, often yielding higher amounts of aglycones compared

to more specific enzymes.[1]

Pectinase and Cellulase: These enzyme preparations are also used for flavonoid

deglycosylation, particularly from plant extracts where flavonoids are associated with cell

wall components.[1]

Enzyme Specificity and Substrate Compatibility
The success of enzymatic deglycosylation hinges on selecting an enzyme that is active on the

specific glycosidic bond of the target flavonoid.

Linkage Position: Human small intestine and liver β-glucosidases can rapidly deglycosylate

4'-O- and 7-O-glucosides, but are ineffective against 3-O-glucosides like quercetin-3-

glucoside.[10][11] In contrast, thermostable β-glucosidase from Pyrococcus furiosus shows

high activity towards various flavanone glycosides.[12]

Sugar Type: For flavonoids linked to disaccharides like rutinose (e.g., Rutin, Hesperidin), an

enzyme complex with multiple activities like naringinase is required for complete

deglycosylation.[13] Alternatively, a sequential reaction with a specific α-L-rhamnosidase

followed by a β-glucosidase can be performed.
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Data Presentation: Comparison of Enzymatic Methods
The efficiency of different enzymes can vary significantly depending on the substrate and plant

matrix.

Table 1: Comparison of Aglycone Yields from Trifolium pratense Extract Using Different

Hydrolysis Methods.[1]

Aglycone
Snailase
(mg/g)

Cellobiase
(mg/g)

β-
Glucosidas
e (mg/g)

Pectinase
(mg/g)

Cellulase
(mg/g)

Kaempferol 1.30 0.05 0.05 0.04 0.04

Quercetin 1.29 0.10 0.09 0.08 0.07

Isorhamnetin 0.26 0.02 0.02 0.01 0.01

Biochanin A 0.06 0.06 0.01 0.01 0.01

Formononetin 0.04 0.04 0.01 0.01 0.01

Genistein 0.03 0.03 0.01 0.00 0.00

Table 2: Optimal Conditions for Selected Deglycosylation Enzymes.
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Enzyme Source Optimal pH
Optimal
Temperatur
e (°C)

Key
Substrates

Reference

Snailase Helix pomatia 5.5 37

Broad range

of flavonoid

glycosides

[1]

Naringinase
Aspergillus

niger
4.0 50

Naringin,

Hesperidin,

Rutin

[14]

β-

Glucosidase

Pyrococcus

furiosus
5.5 95

Hesperidin,

Naringin,

Flavanone

glycosides

[12]

Pectinase
Aspergillus

niger
4.0 58.9

Flavonoids in

plant matrix
[15]
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Sample Preparation

Enzymatic Reaction

Analysis & Purification

Start: Flavonoid Glucoside
(Pure compound or Plant Extract)

Dissolve/Suspend Substrate
in appropriate buffer

Add Glycosidase Enzyme
(e.g., β-Glucosidase, Naringinase)

Incubate at Optimal
Temperature and pH

Stop Reaction
(e.g., add organic solvent, heat)

Extract Aglycone
(e.g., with Ethyl Acetate)

Analyze Products
(HPLC, LC-MS, TLC)

Purify Aglycone
(Optional)

Click to download full resolution via product page
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Experimental Protocols
Protocol 1: General Deglycosylation of a Flavonoid
Glucoside using Commercial β-Glucosidase
This protocol is a general guideline and should be optimized for specific substrates and

enzymes.

Materials:

Flavonoid O-glucoside substrate

β-Glucosidase (e.g., from almonds, Aspergillus niger)

Sodium acetate or sodium phosphate buffer (e.g., 0.1 M, pH 5.0)

Organic solvent for reaction termination and extraction (e.g., methanol, ethyl acetate)

Incubator or water bath

Microcentrifuge tubes

Analytical equipment (HPLC, LC-MS)

Procedure:

Substrate Preparation: Prepare a stock solution of the flavonoid glucoside (e.g., 1-10 mM) in

the reaction buffer. A co-solvent like DMSO (up to 10% v/v) may be needed to dissolve

hydrophobic substrates.[12]

Reaction Setup: In a microcentrifuge tube, combine 500 µL of the substrate solution with a

pre-determined amount of β-glucosidase (e.g., 1-10 units). Include a negative control without

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15286799?utm_src=pdf-body-img
https://www.benchchem.com/product/b15286799?utm_src=pdf-body-img
https://pubs.acs.org/doi/abs/10.1021/jf403332e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the enzyme.

Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37-

50°C) for a set period (e.g., 1-24 hours). The reaction progress can be monitored by taking

aliquots at different time points.

Reaction Termination: Stop the reaction by adding an equal volume of an organic solvent like

methanol or by heat inactivation (e.g., boiling for 5 minutes).

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the

enzyme and any precipitate.

Analysis: Analyze the supernatant for the presence of the aglycone and the disappearance

of the glycoside substrate using an appropriate method like HPLC or LC-MS.

Protocol 2: Deglycosylation of Plant Extracts using
Snailase
This protocol is adapted from a method for the efficient hydrolysis of flavonoids in crude plant

extracts.[1]

Materials:

Methanolic plant extract

Snailase enzyme powder

Sodium acetate buffer (0.1 M, pH 5.5)

Methanol

Acetonitrile with 0.1% formic acid

Thermomixer or incubating shaker

Centrifuge

Procedure:
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Enzyme Solution: Prepare a fresh solution of snailase in 0.1 M sodium acetate buffer (pH

5.5).

Reaction Setup: Mix 50 µL of the plant extract with 200 µL of the sodium acetate buffer.

Enzyme Addition: Add 5 mg of snailase powder directly to the mixture.

Incubation: Incubate the mixture at 37°C for 25 minutes with shaking.

Reaction Termination: Stop the reaction by adding 30 µL of methanol.

Sample Preparation for Analysis: Centrifuge the assay at 14,000 rpm for 5 minutes.

Dilution: Mix 200 µL of the supernatant with 100 µL of acetonitrile containing 0.1% formic

acid.

Analysis: The sample is now ready for injection into an HPLC or LC-MS system for aglycone

quantification.

Protocol 3: Production of Naringenin from Naringin
using Naringinase
This protocol describes the complete hydrolysis of naringin to its aglycone.[7]

Materials:

Naringin

Naringinase (e.g., from Penicillium decumbens)

Acetate buffer (20 mM, pH 4.0)

Water bath or incubator set to 60°C

Refrigerator (4°C)

Vacuum filtration system
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Procedure:

Substrate Preparation: Prepare a 10 mM solution of naringin in 20 mM acetate buffer (pH

4.0).

Enzyme Addition: Add naringinase to the solution to a final concentration of 50 mg/L.

Incubation: Incubate the reaction at 60°C for 6 hours.

Precipitation: Cool the reaction mixture and store it at 4°C for 12 hours to allow the

naringenin aglycone to precipitate.

Recovery: Recover the precipitated naringenin by vacuum filtration.

Analysis: The purity of the recovered naringenin can be assessed by HPLC and its identity

confirmed by mass spectrometry or NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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